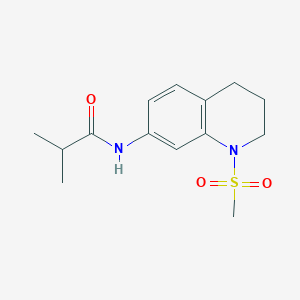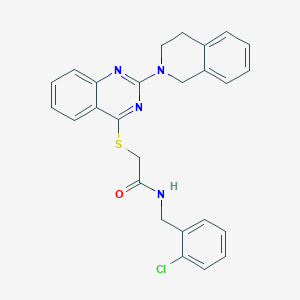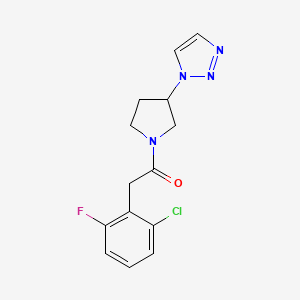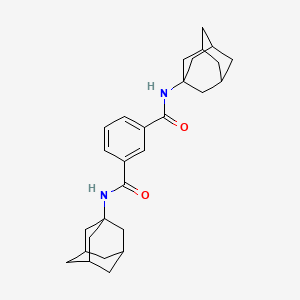
1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide” is a complex organic compound. It contains two adamantyl groups attached to a benzene ring via amide linkages. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid. The benzene ring is a planar, aromatic structure, and the amide linkages could potentially participate in hydrogen bonding .
Molecular Structure Analysis
The adamantyl groups are bulky and can significantly influence the compound’s overall shape and properties. The benzene ring is planar and aromatic, contributing to the compound’s stability and potentially its reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide linkages and the aromatic benzene ring. The amide could potentially undergo hydrolysis under acidic or basic conditions, while the benzene ring could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bulky adamantyl groups could influence its solubility, melting point, and boiling point. The amide linkages could participate in hydrogen bonding, influencing its interactions with other molecules .
Applications De Recherche Scientifique
Polyamide-Imides with Adamantyl Groups
A diimide-dicarboxylic acid containing adamantyl groups has been synthesized, leading to the development of new polyamide-imides (PAIs) with high thermal stability and mechanical strength. These PAIs are soluble in various solvents, indicating potential for flexible and tough film applications (Liaw & Liaw, 2001).
Copper(I) Halide Complexes
Stable biscarbenes with adamantyl groups have been utilized to form copper(I) halide complexes, showcasing the versatility of adamantyl derivatives in forming stable metal complexes with potential applications in catalysis and materials science (Knishevitsky et al., 2008).
Iridium(III) Pincer Complexes
Adamantyl-containing N-heterocyclic dicarbene precursors have been developed, leading to the synthesis of iridium(III) pincer complexes. These complexes have applications in transfer dehydrogenation reactions, highlighting the role of adamantyl groups in enhancing catalytic performance (Zuo & Braunstein, 2012).
Polymerization Catalysts
Adamantyl-containing titanium complexes have been explored as catalysts for hydroamination reactions, further demonstrating the utility of adamantyl derivatives in polymer chemistry and catalysis (Janssen et al., 2010).
N-Aryladamantane-1-carboxamides Synthesis
The synthesis of N-aryl(benzyl)adamantane-1-carboxamides via reaction of adamantane-1-carboxylic acid with aromatic amines showcases the synthetic versatility of adamantyl derivatives in organic chemistry (Shishkin et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOPPFBNVQLPSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406358.png)


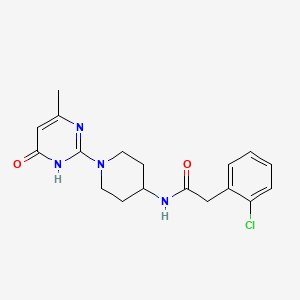


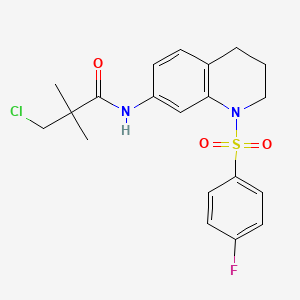
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
![N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2406371.png)
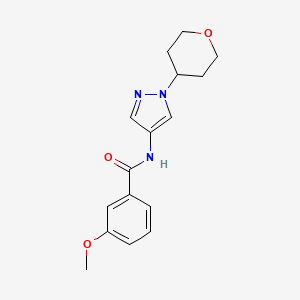
![ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
